molecular formula C18H16ClF3N2O3S B1620980 N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE CAS No. 217490-34-1

N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE

Cat. No.: B1620980
CAS No.: 217490-34-1
M. Wt: 432.8 g/mol
InChI Key: UJHQCTQQPSFISE-UHFFFAOYSA-N
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Description

N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated nitro group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring, along with an acetamide group linked to a trimethylphenyl moiety

Preparation Methods

The synthesis of N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the nitro-substituted phenyl ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

    Thioether Formation: The attachment of a sulfanyl group to the phenyl ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage with the trimethylphenyl moiety.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar compounds to N1-MESITYL-2-([5-CHLORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO)ACETAMIDE include:

    2-nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the sulfanyl and acetamide functionalities.

    4-chloro-2-nitroaniline: Contains the nitro and chloro groups but lacks the trifluoromethyl and sulfanyl groups.

    N-phenyl-bis(trifluoromethanesulfonimide): Contains the trifluoromethyl and sulfonimide groups but lacks the nitro and acetamide functionalities.

Properties

IUPAC Name

2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c1-9-4-10(2)17(11(3)5-9)23-16(25)8-28-15-7-13(19)12(18(20,21)22)6-14(15)24(26)27/h4-7H,8H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHQCTQQPSFISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381458
Record name 2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217490-34-1
Record name 2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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